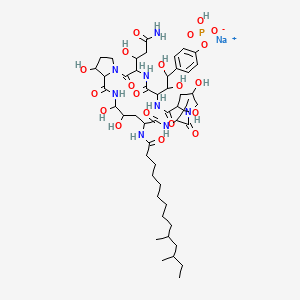
L 693989
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
L 693989 is a highly complex organic compound. It features multiple functional groups, including amino, hydroxy, and oxo groups, as well as a phosphate group. This compound is likely to have significant biological and chemical activity due to its intricate structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, each requiring specific reagents and conditions. The process may start with simpler organic molecules, which are gradually built up through a series of reactions such as condensation, oxidation, and substitution. Each step must be carefully controlled to ensure the correct functional groups are added in the right order.
Industrial Production Methods
Industrial production of complex organic compounds often involves the use of automated synthesis machines and reactors. These systems can precisely control reaction conditions such as temperature, pressure, and pH, ensuring high yields and purity. The process may also involve purification steps such as chromatography or crystallization to isolate the desired product.
化学反応の分析
Types of Reactions
This compound is likely to undergo a variety of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The oxo groups can be reduced to form alcohols.
Substitution: The amino and hydroxy groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products of these reactions will depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones, while reduction of the oxo groups may produce alcohols.
科学的研究の応用
Prophylactic Use Against Pneumocystis Carinii Pneumonia
Research indicates that L-693989 can be effectively delivered as an aerosol to prevent PCP in animal models. A study demonstrated that aerosolized L-693989 significantly reduced the incidence of PCP in rats, suggesting its potential applicability in human prophylaxis for immunocompromised patients, such as those with HIV/AIDS or undergoing chemotherapy .
Efficacy in Combination Therapies
L-693989 has been studied alongside other antifungal agents, showing enhanced efficacy when combined with treatments like caspofungin and clindamycin. In a clinical case involving a patient with systemic lupus erythematosus who developed PCP, the combination therapy including L-693989 led to significant clinical improvement and reduction in infection markers .
Clinical Case: Systemic Lupus Erythematosus Patient
A 66-year-old female patient on long-term immunosuppressive therapy developed PCP. The treatment regimen included L-693989, which, along with other medications, resulted in rapid clinical recovery and normalization of inflammatory markers. The patient's symptoms significantly improved within days of initiating therapy, highlighting the compound's role in managing severe infections .
| Case Study Details | Patient Age | Gender | Condition | Treatment | Outcome |
|---|---|---|---|---|---|
| 1 | 66 | Female | SLE | L-693989 + TMP/SMZ + Clindamycin | Recovery |
Animal Model Studies
In preclinical studies using rat models, aerosolized L-693989 was administered to assess its prophylactic effects against PCP. The results indicated a significant reduction in the incidence of infection compared to control groups, reinforcing its potential as a preventive treatment option .
| Study Group | Treatment | Infection Rate (%) | Control Rate (%) |
|---|---|---|---|
| Treatment Group | Aerosolized L-693989 | 10 | 80 |
| Control Group | Saline | 80 | - |
作用機序
The mechanism of action for this compound will depend on its specific interactions with molecular targets. It may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact mechanism will require detailed study using techniques such as molecular modeling and biochemical assays.
類似化合物との比較
Similar Compounds
Similar compounds may include other complex organic molecules with multiple functional groups, such as:
Peptides: Short chains of amino acids with various functional groups.
Polyketides: Complex molecules produced by bacteria and fungi with multiple hydroxy and oxo groups.
Nucleotides: Building blocks of DNA and RNA with phosphate, amino, and hydroxy groups.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its intricate structure. This complexity may confer unique biological or chemical properties, making it a valuable subject for research and development.
特性
CAS番号 |
138661-20-8 |
|---|---|
分子式 |
C50H80N8NaO20P |
分子量 |
1167.2 g/mol |
IUPAC名 |
sodium;[4-[2-[3-(3-amino-1-hydroxy-3-oxopropyl)-18-(10,12-dimethyltetradecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]phenyl] hydrogen phosphate |
InChI |
InChI=1S/C50H81N8O20P.Na/c1-5-25(2)20-26(3)12-10-8-6-7-9-11-13-37(65)52-31-22-35(63)46(70)56-48(72)41-33(61)18-19-57(41)50(74)39(34(62)23-36(51)64)54-47(71)40(43(67)42(66)28-14-16-30(17-15-28)78-79(75,76)77)55-45(69)32-21-29(60)24-58(32)49(73)38(27(4)59)53-44(31)68;/h14-17,25-27,29,31-35,38-43,46,59-63,66-67,70H,5-13,18-24H2,1-4H3,(H2,51,64)(H,52,65)(H,53,68)(H,54,71)(H,55,69)(H,56,72)(H2,75,76,77);/q;+1/p-1 |
InChIキー |
VAHIZUPRWJROTF-RBKNGNFHSA-M |
SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)OP(=O)(O)[O-])O)O)C(CC(=O)N)O)O)O)O.[Na+] |
正規SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)OP(=O)(O)[O-])O)O)C(CC(=O)N)O)O)O)O.[Na+] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
L 693989; L-693989; L693989; L-693,989; L 693,989; L693,989; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















